molecular formula C22H33ClN6 B1678691 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride CAS No. 195055-66-4

3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride

Cat. No. B1678691
M. Wt: 417 g/mol
InChI Key: LGDDPMVPDGTXMV-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities . The compound also contains a dimethylamino group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure with a pyrimidine ring fused to a pyrazole ring . It also contains a dimethylamino group, which consists of a nitrogen atom bonded to two methyl groups and one other carbon-containing group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazolo[1,5-a]pyrimidine core and the dimethylamino group. Pyrazolo[1,5-a]pyrimidines can participate in various reactions depending on the substituents present . The dimethylamino group can act as a nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazolo[1,5-a]pyrimidines are stable compounds . The presence of the dimethylamino group could make the compound basic .

Scientific Research Applications

Synthesis and Potential PET Ligand Applications

A notable study by Kumar et al. (2003) developed a synthesis method for a compound closely related to the requested chemical, aiming to use it as a potential PET ligand for in vivo imaging of CRF1 receptors. The synthesis involved a novel palladium-catalyzed Suzuki coupling, demonstrating the compound's relevance in developing diagnostic tools for neurological conditions (Kumar et al., 2003).

Antitumor and Antimicrobial Activities

Research by Riyadh (2011) explored the synthesis of enaminones leading to substituted pyrazoles, including structures similar to the requested compound, showcasing their antitumor and antimicrobial activities. This highlights the compound's potential in contributing to new therapeutic agents against cancer and infectious diseases (Riyadh, 2011).

Potential as Benzodiazepine Receptor Ligands

Bruni et al. (1994) investigated the reactivity of compounds related to the requested chemical, aiming to synthesize derivatives that could act as potential benzodiazepine receptor ligands. This research indicates the compound's potential application in developing new anxiolytic or sedative medications (Bruni et al., 1994).

Anticancer Activity

A study by Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives, examining their anticancer activity on human breast adenocarcinoma cell lines. This research underscores the potential of compounds within this chemical class in cancer therapy (Abdellatif et al., 2014).

Synthesis and Potential Cognitive Impairment Treatment

Li et al. (2016) designed and synthesized a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, including compounds structurally related to the requested chemical, as inhibitors of phosphodiesterase 1 (PDE1). This research is relevant for developing treatments for cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

properties

IUPAC Name

3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6.ClH/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3;/h12-14H,8-11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDDPMVPDGTXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621775
Record name 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride

CAS RN

195055-66-4
Record name 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 53 was also converted to its hydrochloric acid addition salt by dissolving compound 53 (8.1 g) in a mixture of diethyl ether (150 ml) and DCM (50 ml) and treating said mixture with HCl in diethyl ether (1 M, 21.3 ml) dropwise with stirring. The resulting off-white solid was collected by filtration, yielding 8.7 g (98%) of 3-[6-(dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropyl-pyrazolo[2,3-a]pyrimidin-7-amine monohydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
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3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
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3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
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3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
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3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
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3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride

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